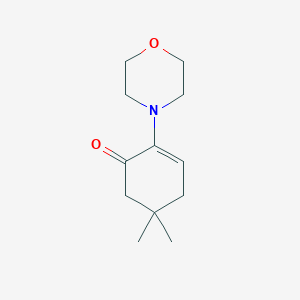![molecular formula C12H13GeN B15162631 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine CAS No. 184866-02-2](/img/structure/B15162631.png)
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine is a chemical compound that features a pyridine ring substituted with ethynyl and trimethylgermyl ethynyl groups
Preparation Methods
The synthesis of 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is then subjected to ethynylation and trimethylgermylation reactions.
Ethynylation: This step involves the introduction of an ethynyl group to the pyridine ring. Common reagents for this reaction include acetylene derivatives and catalysts such as palladium or copper.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
Chemical Reactions Analysis
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the ethynyl or trimethylgermyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine involves its interaction with molecular targets and pathways within biological systems. The ethynyl and trimethylgermyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine can be compared with other similar compounds, such as:
2-Ethynylpyridine: Lacks the trimethylgermyl group, resulting in different chemical and biological properties.
5-[(Trimethylgermyl)ethynyl]pyridine: Lacks the ethynyl group, leading to variations in reactivity and applications.
2-Ethynyl-5-[(trimethylsilyl)ethynyl]pyridine:
The uniqueness of this compound lies in its combination of ethynyl and trimethylgermyl groups, which confer distinct properties and reactivity patterns compared to its analogs.
Properties
CAS No. |
184866-02-2 |
|---|---|
Molecular Formula |
C12H13GeN |
Molecular Weight |
243.87 g/mol |
IUPAC Name |
2-(6-ethynylpyridin-3-yl)ethynyl-trimethylgermane |
InChI |
InChI=1S/C12H13GeN/c1-5-12-7-6-11(10-14-12)8-9-13(2,3)4/h1,6-7,10H,2-4H3 |
InChI Key |
UASUPYMWQSRGQD-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C#CC1=CN=C(C=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
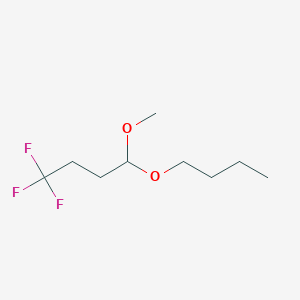

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
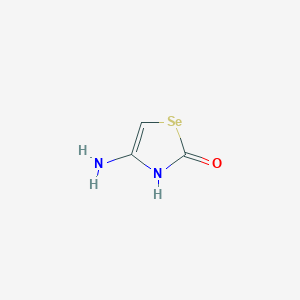
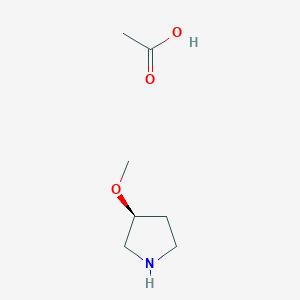

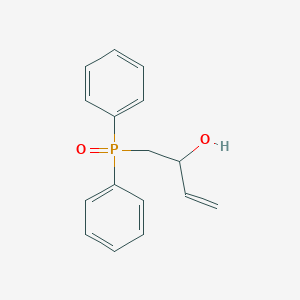
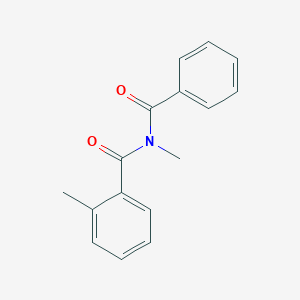
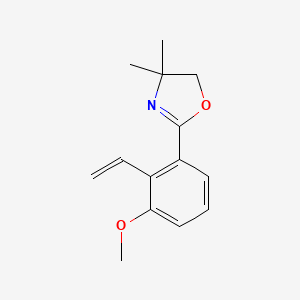
![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)

